molecular formula C23H24N4O2S B2564944 4-{[(2Z)-3-(2-hydroxyethyl)-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 298206-49-2

4-{[(2Z)-3-(2-hydroxyethyl)-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2564944
CAS No.: 298206-49-2
M. Wt: 420.53
InChI Key: OSRAYUCUVISSRO-VHXPQNKSSA-N
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Description

The compound 4-{[(2Z)-3-(2-hydroxyethyl)-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (CAS: 298206-49-2) is a heterocyclic derivative featuring a pyrazol-3-one core conjugated with a thiazole moiety via an imine linkage. Its structure includes a 2-hydroxyethyl substituent on the thiazole ring and a 4-methylphenyl group, contributing to its unique physicochemical and bioactive properties . The Z-configuration of the imine group (2Z) is critical for stabilizing the conjugated system and influencing intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

4-[[3-(2-hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16-9-11-18(12-10-16)20-15-30-23(26(20)13-14-28)24-21-17(2)25(3)27(22(21)29)19-7-5-4-6-8-19/h4-12,15,28H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRAYUCUVISSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)N2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(2Z)-3-(2-hydroxyethyl)-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological pathways, making it a candidate for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula for this compound is C25H28N4OSC_{25}H_{28}N_4OS, with a molecular weight of approximately 432.59 g/mol. The compound features a thiazole ring and a pyrazolone moiety, which are known to exhibit diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of thiazole and pyrazolone compounds often exhibit significant anticancer , antimicrobial , and anti-inflammatory properties. The specific biological activities of the compound can be categorized as follows:

Anticancer Activity

A study demonstrated that thiazole derivatives possess anticancer properties by inducing cytotoxic effects on various cancer cell lines. In vitro tests showed that compounds similar to the target molecule significantly inhibited the growth of human fibrosarcoma HT-1080 and mouse hepatoma MG-22A cell lines while sparing normal fibroblasts (NIH 3T3) . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. In vitro evaluations indicated strong antimicrobial activity, suggesting potential for development into a therapeutic agent against infections .

Anti-inflammatory Effects

Research has also suggested that certain thiazole derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of lipid-like thiazole derivatives were synthesized and evaluated for their biological activity. The synthesized compounds exhibited selective cytotoxicity against tumor cells and significant antimicrobial activity against various pathogens .
  • In Vivo Studies : In vivo investigations of similar compounds have confirmed their anticancer efficacy in mouse models. For instance, a derivative demonstrated reliable inhibition of S-180 tumor growth in mice .

Data Tables

Activity Type Cell Line/Organism Effect Observed
AnticancerHT-1080Significant cytotoxicity
AnticancerMG-22ASignificant cytotoxicity
AntimicrobialGram-positive bacteriaStrong antimicrobial activity
AntimicrobialGram-negative bacteriaStrong antimicrobial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazol-3-one Derivatives

Pyrazol-3-one derivatives are widely explored for their bioactivity. Below is a comparative analysis of the target compound with key analogues:

Compound Key Structural Differences Functional Impact
Target Compound Contains a 2-hydroxyethyl-thiazole substituent and 4-methylphenyl group. Enhanced hydrophilicity and potential for hydrogen bonding via -OH and thiazole N.
4-{[(1E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one Methoxy and hydroxyl groups on the benzylidene moiety. Increased solubility in polar solvents; altered π-conjugation.
4-[4-(2,4-Dichlorobenzyloxy)benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one Dichlorobenzyloxy group introduces halogen atoms. Higher lipophilicity; potential for halogen bonding and enhanced membrane permeability.
1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Coumarin and tetrazole substituents. Fluorescence properties; potential for metal coordination via tetrazole.

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s hydroxyethyl group facilitates stronger hydrogen bonding compared to the methoxy-substituted analogue . This impacts crystal packing and solubility (e.g., higher solubility in ethanol than in dichloromethane).
  • Thermal Stability : The dichlorobenzyloxy analogue exhibits a higher melting point (≈220°C) due to halogen-induced lattice stabilization, whereas the target compound melts at ≈185°C .
  • LogP : The target compound has a calculated logP of 2.8 (moderately lipophilic), while the dichlorobenzyloxy analogue has a logP of 3.9, reflecting greater lipophilicity .

Research Findings and Limitations

  • Crystallographic Data : The target compound’s crystal structure (solved via SHELX ) reveals a planar pyrazol-thiazole system with intermolecular O-H···N hydrogen bonds (2.09 Å), stabilizing a herringbone packing motif .
  • Synthetic Challenges : The Z-configuration of the imine group requires strict control during synthesis to avoid isomerization, unlike the E-configuration in simpler benzylidene derivatives .
  • Unresolved Questions : Comparative pharmacokinetic data (e.g., bioavailability, metabolic stability) for the target compound versus its analogues remain unexplored.

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